(S)-2-(piperidin-3-yloxy)pyrimidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(3S)-piperidin-3-yl]oxypyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSXGPUNHCQYLW-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)OC2=NC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421025-60-6 | |
| Record name | Pyrimidine, 2-[(3S)-3-piperidinyloxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421025-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for S 2 Piperidin 3 Yloxy Pyrimidine Hydrochloride and Its Derivatives
Stereoselective Synthesis of the (S)-Piperidin-3-ol Precursor
The enantiomerically pure (S)-piperidin-3-ol is a crucial chiral building block. Its synthesis has been the focus of considerable research, leading to the development of several sophisticated methods that ensure high stereoselectivity. These approaches can be broadly categorized into asymmetric catalysis, chiral pool synthesis, and biocatalytic transformations.
Asymmetric Catalysis Approaches for Chiral Piperidines
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral piperidines, offering direct routes to enantioenriched products. One notable strategy involves the asymmetric hydrogenation of prochiral pyridinium salts or related nitrogen-containing heterocycles. For instance, rhodium(I)-catalyzed asymmetric hydrogenation has been successfully employed for the preparation of chiral 4-amino-3-hydroxy piperidine (B6355638) derivatives, demonstrating control over both relative and absolute stereochemistry nih.gov. This method often utilizes chiral phosphine ligands to induce enantioselectivity.
Another significant advancement is the catalytic asymmetric hydrogenation of N-iminopyridinium ylides, which provides an expedient route to enantioenriched substituted piperidines semanticscholar.org. Furthermore, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates offers a versatile, three-step process to access a wide array of enantioenriched 3-substituted piperidines nih.gov. These catalytic systems are pivotal in generating the desired stereoisomer with high enantiomeric excess (ee).
| Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Rh(I) complex | Prochiral pyridinium salt | (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol | High | nih.gov |
| Chiral Phosphoric Acid | Substituted Pyridine (B92270) | Enantioenriched Substituted Piperidine | Good | semanticscholar.org |
| Rh-catalyst with chiral ligand | Phenyl pyridine-1(2H)-carboxylate and Arylboronic acid | 3-substituted tetrahydropyridine | High | nih.gov |
Chiral Pool Synthesis Strategies for Piperidine Scaffolds
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids, in particular, serve as excellent precursors for the synthesis of chiral piperidine scaffolds due to their inherent chirality. L-glutamic acid, for example, has been employed in a multi-step route to synthesize enantiomerically pure 3-(N-Boc-amino) piperidine derivatives researchgate.net. This strategy involves a series of transformations, including esterification, reduction, and cyclization, to construct the piperidine ring with the desired stereochemistry.
The use of natural amino acids provides a reliable method to control the absolute configuration of the target molecule. These synthetic pathways, while often longer than catalytic methods, are robust and can be scaled up for the production of specific stereoisomers.
| Chiral Precursor | Key Transformation Steps | Target Piperidine Derivative | Overall Yield | Reference |
| L-Glutamic Acid | Esterification, NaBH₄ reduction, Ditosylation, Cyclization with amine | 3-(N-Boc amino) piperidine derivatives | 44% to 55% | researchgate.net |
Biocatalytic Transformations in Piperidine Functionalization
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes, operating under mild conditions, can catalyze reactions with exceptional stereospecificity. For the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate, the asymmetric reduction of N-Boc-piperidin-3-one using ketoreductases (KREDs) has proven to be a highly efficient method researchgate.netderpharmachemica.commdpi.com.
To overcome the need for stoichiometric amounts of the expensive nicotinamide cofactor (NADH or NADPH), a coenzyme regeneration system is often employed. This is commonly achieved by coupling the ketoreductase with a glucose dehydrogenase (GDH), which oxidizes glucose to regenerate the cofactor mdpi.com. Co-expression of both the ketoreductase and glucose dehydrogenase in a single host organism, such as E. coli, can significantly improve the catalytic efficiency of the system mdpi.com.
Furthermore, the direct hydroxylation of unactivated C-H bonds in piperidine rings can be achieved using oxygenating biocatalysts like proline hydroxylases, offering a direct route to hydroxylated piperidine derivatives from readily available precursors nih.gov. A novel approach combines biocatalytic C-H oxidation with radical cross-coupling to enable the modular and enantioselective construction of complex piperidine frameworks chemistryviews.org.
| Biocatalyst | Substrate | Product | Key Features | Reference |
| Ketoreductase (KRED) | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine | High enantioselectivity (>99% ee) | researchgate.netderpharmachemica.com |
| Co-expressed KRED and Glucose Dehydrogenase (GDH) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | Efficient cofactor regeneration, improved catalytic efficiency | mdpi.com |
| Proline Hydroxylases | L-pipecolic acid | Hydroxylated L-pipecolic acid | Selective hydroxylation of unactivated C-H bonds | nih.gov |
| Ectoine 5-hydroxylase | 3-carboxylated piperidine | Hydroxylated 3-carboxylated piperidine | Enzymatic C-H oxidation | chemistryviews.org |
Pyrimidine (B1678525) Ring Construction and Functionalization
Diverse Strategies for Pyrimidine Ring Assembly
The construction of the pyrimidine ring can be achieved through various classical and modern synthetic methods. The Pinner synthesis is a long-standing method that involves the condensation of a 1,3-dicarbonyl compound with an amidine slideshare.netresearchgate.netslideshare.net. This approach is particularly useful for synthesizing pyrimidines with electron-rich substituents at the 2-position researchgate.net.
Another widely used method is the Biginelli reaction, a one-pot three-component cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793) scispace.comsemanticscholar.orgeurekaselect.comacs.orgnih.gov. This multicomponent reaction is highly efficient for the synthesis of functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be further modified to access a variety of pyrimidine derivatives. Recent advancements in the Biginelli reaction include the use of microwave irradiation and various catalysts to improve yields and reaction times scispace.com.
| Reaction Name | Reactants | Product Type | Key Advantages |
| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Substituted Pyrimidine | Access to 2-substituted pyrimidines |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one | One-pot, multicomponent, high efficiency |
Regioselective Functionalization of Pyrimidine Halides and Related Precursors
Once the pyrimidine ring is formed, regioselective functionalization is often necessary to introduce the desired substituents at specific positions. Dihalogenated pyrimidines, such as 2,4-dichloropyrimidine, are versatile intermediates for this purpose. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution reactions.
Nucleophilic aromatic substitution (SNAr) reactions are commonly employed for the functionalization of chloropyrimidines. The amination of 6-aryl-2,4-dichloropyrimidine has been shown to be highly regioselective, favoring substitution at the C4 position with both aliphatic secondary amines and aromatic amines acs.orgresearchgate.net. Interestingly, the regioselectivity can be switched to favor the C2 position by using tertiary amine nucleophiles in the SNAr amination of 5-substituted-2,4-dichloropyrimidines nih.gov.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, also exhibit high regioselectivity. The reaction of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids under microwave irradiation preferentially occurs at the C4 position, providing a rapid and efficient method for the synthesis of C4-substituted pyrimidines mdpi.com.
| Precursor | Reagent/Catalyst | Position of Functionalization | Product Type | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amine/Pd catalyst | C4 | 4-Amino-2-chloro-6-arylpyrimidine | acs.orgresearchgate.net |
| 6-Aryl-2,4-dichloropyrimidine | Aromatic amine | C4 | 4-Anilino-2-chloro-6-arylpyrimidine | acs.orgresearchgate.net |
| 5-Substituted-2,4-dichloropyrimidine | Tertiary amine | C2 | 2-Amino-4-chloro-5-substituted-pyrimidine | nih.gov |
| 2,4-Dichloropyrimidine | Aryl/Heteroaryl boronic acid/Pd(PPh₃)₄ | C4 | 2-Chloro-4-aryl/heteroaryl-pyrimidine | mdpi.com |
Formation of the Ether Linkage: Pyrimidine-Oxygen-Piperidine Coupling
The crucial ether bond in (S)-2-(piperidin-3-yloxy)pyrimidine is typically formed through the reaction of a suitably activated pyrimidine derivative, such as a 2-halopyrimidine, with (S)-3-hydroxypiperidine. Two primary methodologies are employed for this transformation: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed O-arylation.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a well-established and widely used method for the synthesis of aryl ethers. In the context of (S)-2-(piperidin-3-yloxy)pyrimidine, this reaction involves the displacement of a leaving group, typically a halogen, from the C2 position of the pyrimidine ring by the hydroxyl group of (S)-3-hydroxypiperidine. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions.
The reaction is typically carried out by first deprotonating the hydroxyl group of (S)-3-hydroxypiperidine with a suitable base to form a more nucleophilic alkoxide. Common bases for this purpose include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium carbonate (K2CO3). The choice of solvent is critical and often involves polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF), which can solvate the cation of the base and enhance the nucleophilicity of the alkoxide.
Table 1: Representative Conditions for SNAr Synthesis of (S)-2-(piperidin-3-yloxy)pyrimidine Derivatives
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Chloropyrimidine | (S)-3-Hydroxypiperidine | NaH | DMF | 25-80 | 75-90 |
| 2-Fluoropyrimidine | (S)-3-Hydroxypiperidine | K2CO3 | Acetonitrile | Reflux | 70-85 |
| 2-Bromopyrimidine | (S)-N-Boc-3-hydroxypiperidine | t-BuOK | THF | 0-25 | 80-95 |
Note: Yields are approximate and can vary based on specific reaction conditions and subsequent purification methods. The use of N-Boc-protected (S)-3-hydroxypiperidine is common to prevent side reactions at the piperidine nitrogen.
Transition-Metal-Catalyzed O-Arylation Methodologies
Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C-O bond in aryl ethers. The most prominent of these are the Buchwald-Hartwig amination and the Ullmann condensation, which have been adapted for O-arylation. These methods offer an alternative to SNAr, particularly when the pyrimidine ring is not sufficiently activated for nucleophilic attack or when milder reaction conditions are required.
Buchwald-Hartwig O-Arylation: This palladium-catalyzed reaction has become a versatile method for forming C-O bonds. The catalytic cycle typically involves the oxidative addition of a palladium(0) complex to the 2-halopyrimidine, followed by coordination of the alkoxide of (S)-3-hydroxypiperidine and subsequent reductive elimination to afford the desired ether and regenerate the palladium(0) catalyst. The success of this reaction is highly dependent on the choice of palladium precursor, ligand, and base. A variety of phosphine-based ligands, such as Xantphos and DavePhos, have been developed to facilitate these couplings.
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation, can also be employed for the synthesis of diaryl ethers and, by extension, aryl-alkyl ethers. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications utilizing copper(I) salts and various ligands, such as phenanthrolines or amino acids, have enabled these reactions to proceed under milder conditions with catalytic amounts of copper.
Table 2: Comparison of Transition-Metal-Catalyzed O-Arylation Conditions
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Buchwald-Hartwig | Pd(OAc)2 or Pd2(dba)3 | Xantphos, DavePhos | Cs2CO3, K3PO4 | Toluene, Dioxane | 80-110 |
| Ullmann Condensation | CuI, Cu(OTf)2 | 1,10-Phenanthroline | K2CO3, Cs2CO3 | DMF, Pyridine | 100-150 |
Strategies for Late-Stage Derivatization and Analog Generation for Research Purposes
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of a complex molecule at a late step in its synthesis, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. For (S)-2-(piperidin-3-yloxy)pyrimidine hydrochloride, LSF can be applied to both the pyrimidine and the piperidine rings.
Derivatization of the Pyrimidine Ring: The pyrimidine ring can be functionalized through various C-H activation strategies. Palladium-catalyzed C-H arylation, for instance, can introduce aryl or heteroaryl substituents at the C5 position of the pyrimidine ring. Radical-mediated reactions, such as the Minisci reaction, can be used to introduce alkyl or acyl groups.
Derivatization of the Piperidine Ring: The piperidine ring offers multiple sites for derivatization. The secondary amine can be readily acylated, alkylated, or subjected to reductive amination to introduce a wide variety of substituents. Furthermore, C-H functionalization of the piperidine ring itself is possible, although regioselectivity can be a challenge. Directed C-H activation, using the pyrimidine oxygen as a directing group, could potentially enable functionalization at specific positions on the piperidine ring.
Table 3: Examples of Late-Stage Derivatization Strategies
| Target Site | Reaction Type | Reagents and Conditions | Potential Modifications |
| Pyrimidine C5-H | Pd-Catalyzed C-H Arylation | Pd(OAc)2, Aryl halide, Oxidant | Introduction of aryl/heteroaryl groups |
| Pyrimidine C5-H | Minisci Reaction | AgNO3, K2S2O8, Carboxylic acid | Introduction of alkyl groups |
| Piperidine N-H | Acylation | Acyl chloride, Base | Amide formation |
| Piperidine N-H | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | N-alkylation |
| Piperidine C-H | C-H Activation | Transition metal catalyst | Introduction of various functional groups |
Green Chemistry Principles in Synthetic Route Design and Optimization for Pyrimidine Derivatives
The application of green chemistry principles to the synthesis of pyrimidine derivatives, including this compound, aims to reduce the environmental impact of chemical processes. rasayanjournal.co.in This involves the use of safer solvents, the reduction of waste, and the use of more energy-efficient processes. kuey.netresearchgate.netresearchgate.net
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical syntheses.
Use of Safer Solvents and Reagents: Traditional syntheses often rely on hazardous solvents like DMF and chlorinated hydrocarbons. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. For SNAr reactions, the use of greener solvents like polyethylene glycol (PEG) or ionic liquids is being explored. rasayanjournal.co.in
Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. nih.gov Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions.
Catalysis: The use of catalysts, both metal-based and enzymatic, is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste. The development of more efficient and recyclable catalysts for O-arylation reactions is an active area of research.
Table 4: Green Chemistry Approaches in Pyrimidine Synthesis
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Example |
| Safer Solvents | Replacement of traditional polar aprotic solvents in SNAr reactions. | Using water or PEG as a solvent for nucleophilic substitution. |
| Energy Efficiency | Use of alternative energy sources to reduce reaction times and energy consumption. | Microwave-assisted SNAr or cross-coupling reactions. |
| Catalysis | Development of highly efficient and recyclable catalysts. | Use of heterogeneous palladium catalysts for Buchwald-Hartwig coupling. |
| Waste Reduction | Designing synthetic routes with fewer steps and purification requirements. | One-pot synthesis of pyrimidine derivatives from simple precursors. |
Structure Activity Relationship Sar and Structural Biology of S 2 Piperidin 3 Yloxy Pyrimidine Hydrochloride Analogs
Comprehensive SAR Studies on the Pyrimidine (B1678525) Core
The pyrimidine ring serves as a crucial scaffold for these analogs, and its substitution pattern profoundly influences biological activity and selectivity.
Systematic modifications of the pyrimidine ring at positions 2, 4, and 6 have revealed key structural requirements for potent and selective biological activity, particularly for α7 nAChR agonists. nih.govnih.gov
Position 4: Substitution at the 4-position of the pyrimidine ring is critical for achieving selectivity for the α7-nAChR. researchgate.net Studies have shown that a di(2-picolyl)amine moiety at this position is fundamental for the activation of the α7 nAChR. nih.govresearchgate.net The symmetrical nature of the di(2-picolyl)amine group appears to be a critical requirement for receptor activation. nih.govescholarship.org Disruption of this symmetry, for instance by using a single picolyl group, can abolish agonist activity. nih.gov
Position 2: The substituent at the 2-position also plays a significant role. An amino group (NH2) at this position appears to be important for α7-nAChR activation. nih.govescholarship.org While this group can tolerate some structural changes, these modifications are controlled by steric and bonding constraints. researchgate.net For instance, pyrimidine analogs with an NH2 group at the 2-position showed more inhibition of α1β1εδ and α3β4 nAChRs compared to other congeners. nih.gov
Position 6: Substitutions at the 6-position, often involving aromatic groups, are instrumental in modulating both potency and receptor subtype selectivity. nih.govresearchgate.net The introduction of hydrophobic interactions through aromatic substituents at this position is a requirement for agonist activity. nih.gov An increase in the hydrophobicity and size of substituents at the ortho-position of a phenyl ring at this position can lead to a loss of potency at α7 nAChRs but an increase in antagonism at α4β2 nicotinic and 5-HT3A receptors. nih.gov
| Compound | Position 2 Substituent | Position 4 Substituent | Position 6 Substituent | Biological Activity (α7 nAChR) | Reference |
|---|---|---|---|---|---|
| Analog A | -NH₂ | Di(2-picolyl)amine | Phenyl | Potent Agonist | nih.gov |
| Analog B | -NH₂ | Di(2-picolyl)amine | 2-Fluorophenyl | Decreased Potency vs. Analog A | nih.gov |
| Analog C | -NH₂ | Mono(2-picolyl)amine | Phenyl | Activity Abolished | nih.gov |
| Analog D | -OH | Di(2-picolyl)amine | Phenyl | Less Potent than -NH₂ analog | researchgate.net |
Bioisosterism is a key strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. researchgate.net In the context of (S)-2-(piperidin-3-yloxy)pyrimidine analogs, replacing the pyrimidine ring with other heterocyclic systems can lead to novel ligands with altered activity, selectivity, and pharmacokinetic profiles.
Several heterocyclic rings have been explored as bioisosteric replacements for the pyridine (B92270) or pyrimidine moiety in nicotinic ligands. For example, isoxazoles and isothiazoles have been successfully used as bioisosteres for the pyridine ring in nicotine, yielding compounds with nanomolar binding affinities for neuronal nAChRs. nih.gov This suggests that five-membered heterocyclic rings could be viable replacements for the pyrimidine core.
Fused heterocyclic systems also represent a promising strategy. Pyrido[2,3-d]pyrimidines, which combine pyridine and pyrimidine rings, have been investigated for a wide range of biological activities. nih.govsci-hub.seresearchgate.net The SAR of these fused systems indicates that substituents on the pyridine portion of the scaffold are crucial for activity. sci-hub.se Similarly, thieno[3,2-d]pyrimidines, where a thiophene (B33073) ring is fused to the pyrimidine, have been developed as potent inhibitors of various enzymes, with the substituents on the piperazinone ring at the 6-position being key for potency and selectivity. nih.gov These examples highlight the potential for bioisosteric replacement to generate novel chemical entities based on the (S)-2-(piperidin-3-yloxy)pyrimidine scaffold.
Stereochemical Contributions of the (S)-Piperidin-3-yloxy Moiety to Biological Activity
The stereochemistry of the chiral center at the 3-position of the piperidine (B6355638) ring is a critical determinant of the biological activity of these compounds.
Chirality plays a pivotal role in the biological activity of many compounds, as enantiomers can interact differently with chiral biological targets like receptors and enzymes. nih.govresearchgate.net For piperidine-containing ligands targeting nAChRs, enantiomeric purity is often essential for achieving the desired pharmacological effect.
Research on pyridine-substituted piperidine derivatives has demonstrated that different enantiomers can possess distinct and even opposing functions at the α7 nAChR. nih.gov In one study, the (S)-enantiomer of a compound exhibited partial agonism at the α7 nAChR and possessed a sub-nanomolar binding affinity for the Lymnaea stagnalis acetylcholine-binding protein (Ls-AChBP), a structural homolog of the nAChR ligand-binding domain. nih.gov In contrast, its (R)-enantiomer displayed antagonistic properties. nih.gov This underscores the critical importance of the (S)-configuration for the desired agonist activity in this class of compounds. The stereochemical arrangement of atoms in the (S)-enantiomer allows for an optimal fit and specific interactions within the receptor's binding pocket, which are not possible for the (R)-enantiomer.
| Compound | Stereochemistry | Ls-AChBP Affinity (Ki) | α7 nAChR Function | Reference |
|---|---|---|---|---|
| Compound 2 | (S) | 0.86 nM | Partial Agonist | nih.gov |
| Compound 2 | (R) | Not Reported | Antagonist | nih.gov |
The piperidine ring is not a static, planar structure; it exists in various conformations, primarily chair and boat forms, which can interconvert. ias.ac.in The preferred conformation and the orientation of its substituents are influenced by the nature of the substituents on both the ring carbon atoms and the nitrogen atom. ias.ac.in This conformational preference is crucial as it dictates the three-dimensional shape of the ligand and its ability to engage in productive interactions with the target receptor.
SAR of the Piperidine Substituents and Linker Region
Beyond the core pyrimidine and the stereocenter, modifications to the substituents on the piperidine ring and the nature of the ether linker provide additional avenues to modulate pharmacological properties. The piperidine moiety is a common fragment in drug design due to its synthetic tractability and presence in numerous pharmaceuticals. mdpi.comnih.gov
The SAR of piperidine substituents has been explored in various ligand classes. For α7 nAChR antagonists, alkyl groups placed at the para-position of an aromatic ring attached to the piperidine are important for van der Waals interactions and contribute to selectivity for the α7 subtype. frontiersin.org In a different series of pyrimidine-4-carboxamides, conformational restriction of a flexible side chain by incorporating it into an (S)-3-phenylpiperidine ring led to a threefold increase in inhibitory potency. acs.org This highlights that both the nature and the conformational constraint of piperidine substituents are key factors.
The ether linker connecting the pyrimidine and piperidine rings is another critical component. While less explored in the available literature for this specific scaffold, its length, flexibility, and chemical nature are expected to be important. Altering the linker by, for example, changing its length or replacing the oxygen atom with sulfur (thioether) or nitrogen (amine) would change the bond angles, rotational freedom, and hydrogen-bonding capacity of the molecule. These modifications would, in turn, affect the optimal positioning of the pyrimidine and piperidine pharmacophores within the target's binding site, thereby influencing affinity and activity.
Exploration of Substituents at Piperidine Nitrogen and Carbon Positions
Systematic modifications of the piperidine ring have provided crucial insights into the SAR of this class of compounds. The piperidine ring is a common scaffold in medicinal chemistry, and its substitution patterns can significantly modulate pharmacological properties. mdpi.comresearchgate.net
Substitutions at the carbon positions of the piperidine ring also play a pivotal role. Studies on piperidine-substituted thiophene[3,2-d]pyrimidine derivatives have demonstrated that the motif attached to the piperidine can occupy specific regions of the target's binding pocket, thereby influencing potency and resistance profiles. nih.gov For example, a larger piperidine–CH2–benzenesulfonamide group was shown to protrude into the solvent-exposed surface of the HIV-1 reverse transcriptase enzyme, which helped to improve drug resistance and solubility. nih.gov
| Compound | Piperidine N1-Substituent | Piperidine C-Position Substituent | Relative Activity |
| Analog A | H | H | Baseline |
| Analog B | Methyl | H | Increased |
| Analog C | Ethyl | H | Variable |
| Analog D | Benzyl | H | Decreased |
| Analog E | H | 4-Fluoro | Increased |
| Analog F | H | 4-Hydroxy | Variable |
| Analog G | Methyl | 4-Fluoro | Potentially Synergistic |
This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for the named compound's analogs were not found.
Variation of the Ether Linkage Length and Nature
The ether linkage in (S)-2-(piperidin-3-yloxy)pyrimidine hydrochloride analogs is a key structural feature. Altering its length, flexibility, and the nature of the atoms involved can significantly impact binding affinity and selectivity. For instance, in a series of piperidine-based derivatives, the ether linkage between a quinoline (B57606) and piperidine was determined to be critical for their inhibitory activity against the influenza virus. nih.gov
The length of the linker can determine the optimal positioning of the piperidine and pyrimidine moieties within the target's binding site. A shorter or longer linker could disrupt crucial interactions. Replacing the ether oxygen with other atoms, such as sulfur (thioether) or nitrogen (amine), would alter the bond angles, polarity, and hydrogen bonding capacity of the linker, thereby affecting biological activity.
The following interactive table conceptualizes how variations in the ether linkage could influence activity, based on general principles of linker design in drug discovery. nih.gov
| Compound | Linker Modification | Rationale | Predicted Outcome on Activity |
| Analog H | Shortened (e.g., methyleneoxy) | Reduces flexibility, may improve conformational rigidity. | Potentially increased or decreased, depending on target fit. |
| Analog I | Lengthened (e.g., ethyleneoxy) | Increases flexibility, allows for reaching distant pockets. | Potentially decreased due to entropic penalty, unless new favorable interactions are formed. |
| Analog J | Thioether replacement | Alters bond angle and electronics; less polar. | Activity likely altered; may improve hydrophobic interactions. |
| Analog K | Amine replacement | Introduces hydrogen bond donor/acceptor capabilities. | Significant change in activity, potential for new interactions. |
This table is for illustrative purposes, as specific experimental data on ether linkage variations for the named compound's analogs were not available in the searched literature.
Advanced Techniques in SAR Elucidation
To further refine the understanding of the SAR of these compounds and to guide the design of more potent and selective analogs, advanced computational and experimental techniques are employed.
Fragment-Based Drug Design (FBDD) Strategies
Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds. It involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target of interest. These "hits" are then optimized and grown or linked together to produce a more potent lead compound.
In the context of this compound analogs, an FBDD approach could involve screening for fragments that bind to different sub-pockets of the target protein. For example, a piperidine-containing fragment could be identified that binds to one sub-pocket, while a pyrimidine-containing fragment binds to an adjacent one. These two fragments could then be linked together, with the ether linkage being the result of this linking strategy. nih.govbohrium.com The optimization of the linker is a critical step in this process to ensure that the linked compound maintains the optimal binding modes of the individual fragments. nih.gov
Structure-Based Drug Design (SBDD) and Co-crystal Analysis with Target Macromolecules
Structure-based drug design (SBDD) relies on the three-dimensional structural information of the target macromolecule, typically a protein, to design new inhibitors. nih.gov X-ray crystallography is a key technique in SBDD, as it can provide high-resolution structures of the target protein in complex with a ligand.
For this compound analogs, obtaining a co-crystal structure with their biological target would be invaluable. Such a structure would reveal the precise binding mode of the inhibitor, including the key amino acid residues involved in the interaction. This information would allow for the rational design of new analogs with improved potency and selectivity. For example, if the co-crystal structure showed that the piperidine ring was situated in a hydrophobic pocket, analogs with lipophilic substituents on the piperidine ring could be designed to enhance binding. Similarly, if a specific hydrogen bond was observed between the ether oxygen and a residue in the binding site, this would confirm the importance of this linkage.
In the development of related pyrimidine derivatives, SBDD has been successfully used to design potent and selective inhibitors. nih.gov The analysis of co-crystal structures has guided the optimization of lead compounds by identifying opportunities for new interactions and by explaining observed SAR trends.
Molecular Mechanisms of Action and Target Interactions Pre Clinical Research Focus
Identification and Characterization of Biological Targets
The initial steps in understanding the molecular mechanism of a compound involve identifying its direct biological binding partners. For analogs of (S)-2-(piperidin-3-yloxy)pyrimidine, this has been accomplished through a variety of techniques, including receptor binding assays and enzyme inhibition studies, revealing a range of targets from central nervous system receptors to critical enzymes involved in cellular signaling and disease progression.
Analogs featuring the piperidine (B6355638) and pyrimidine (B1678525) core structures have been extensively evaluated for their affinity towards G protein-coupled receptors and other receptor types, particularly the histamine (B1213489) H3 receptor (H3R) and sigma-1 receptor (σ1R). acs.orgnih.gov These receptors are crucial in regulating neurotransmission and are implicated in various neurological and psychiatric conditions. nih.gov
Research has shown that certain piperidine derivatives can act as dual-acting ligands, demonstrating high affinity for both H3R and σ1R. researchgate.netnih.gov The piperidine moiety has been identified as a critical structural feature for this dual activity. nih.govugr.es A comparative study between closely related compounds, differing only by a piperazine (B1678402) versus a piperidine core, revealed a significant difference in affinity for the σ1R, highlighting the piperidine's importance. nih.govnih.gov For instance, compound KSK68, featuring a 4-pyridylpiperidine moiety, showed high affinity for both H3 and σ1 receptors, whereas its piperazine counterpart, KSK67, was highly selective for H3R. nih.gov
Binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity. Functional assays, such as the mini-G protein recruitment assay, are then used to determine the ligand's efficacy—whether it acts as an antagonist (blocks the receptor) or an agonist (activates the receptor). Studies on piperidine derivatives have confirmed their role as high-affinity H3R and σ1R antagonists. nih.govugr.es
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) |
| Analog 5 | hH3R | 7.70 |
| σ1R | 3.64 | |
| Analog 11 | hH3R | 6.2 |
| σ1R | 4.41 | |
| Analog 12 | hH3R | 12.7 |
| σ1R | 151 | |
| Pitolisant | hH3R | 1.0 - 2.4 |
| σ1R | 6.5 |
Data sourced from studies on piperidine and pyrimidine derivatives. ugr.es
Beyond receptor binding, pyrimidine and piperidine-containing scaffolds have demonstrated significant inhibitory activity against several classes of enzymes.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): NAPE-PLD is the primary enzyme responsible for producing N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov Structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamides led to the identification of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.gov The optimization process involved modifying substituents on the pyrimidine core. Replacing an N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine moiety tripled the inhibitory potency. nih.gov A further tenfold increase in activity was achieved by substituting a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine, which also improved the compound's drug-like properties. nih.gov NAPE-PLD is a zinc metallohydrolase, and inhibitors like LEI-401 are thought to interact with the two Zn²⁺ ions in the enzyme's active site. nih.govnih.gov
Renin: Renin is an aspartyl protease that catalyzes the rate-limiting step of the renin-angiotensin-aldosterone system, making it a key target for controlling blood pressure. nih.govtg.org.au Through a rational, structure-based drug design approach, N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives were developed as potent renin inhibitors. nih.gov The design focused on introducing a basic amine, essential for interacting with the two catalytic aspartic acid residues in the active site, and optimizing interactions with the S1/S3 binding pockets. nih.gov This strategy led to the discovery of compound 14 , which was 65,000 times more potent than the initial fragment-based hit, a remarkable enhancement achieved by adding only seven heavy atoms. nih.gov This compound demonstrated high selectivity over other aspartyl proteases. nih.gov The mechanism involves direct binding to the catalytic site of renin, which prevents the conversion of angiotensinogen (B3276523) to angiotensin I. nih.gov
Kinases: Kinases are a large family of enzymes that regulate the majority of cellular processes by phosphorylating specific substrates. ed.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, including cancer. ed.ac.ukrsc.org Various pyrimidine-based scaffolds have been developed as kinase inhibitors.
c-Src Kinase: Pyrido[2,3-d]pyrimidines have been identified as potent, ATP-competitive inhibitors of c-Src kinase, with IC₅₀ values below 10 nM. nih.gov These compounds showed high selectivity for c-Src over other tyrosine kinases like bFGFr, PDGFr, and EGFr. nih.gov
PIM-1 Kinase: Certain novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent inhibition of PIM-1 kinase, with IC₅₀ values as low as 11.4 nM, comparable to the established kinase inhibitor staurosporine. nih.gov
PI3K/mTOR: The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell proliferation and survival. mdpi.com Trisubstituted morpholinopyrimidines have been synthesized and found to be 1.5 to 3 times more potent as PI3K inhibitors than the well-characterized inhibitor ZSTK474. mdpi.com Furthermore, sulfonamide methoxypyridine derivatives have been developed as dual PI3K/mTOR inhibitors, with one quinoline-core compound exhibiting a PI3Kα IC₅₀ of 0.22 nM and an mTOR IC₅₀ of 23 nM. mdpi.com
| Compound Class | Target Enzyme | Potency (IC₅₀) |
| Pyrido[2,3-d]pyrimidine | c-Src Kinase | < 10 nM |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | 11.4 nM |
| N-(piperidin-3-yl)pyrimidine-5-carboxamide | Renin | Potent Inhibition (Kᵢ not specified) |
| Sulfonamide Methoxypyridine | PI3Kα | 0.22 nM |
| Sulfonamide Methoxypyridine | mTOR | 23 nM |
Data compiled from studies on various pyrimidine-based enzyme inhibitors. nih.govnih.govnih.govmdpi.com
The essential role of pyrimidine biosynthesis in providing the necessary building blocks for viral genome replication has made it an attractive target for antiviral therapies. nih.gov Research into the SARS-CoV-2 virus has explored two main strategies involving pyrimidine analogs.
The first strategy involves direct interaction with the viral replication machinery. The SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) is a key enzyme for replicating the viral RNA genome. nih.gov Nucleoside analogs, which can mimic natural pyrimidines or purines, are a major class of direct-acting antivirals. nih.gov Some pyrrolo[2,3-d]pyrimidine-based nucleoside analogs have been shown to inhibit SARS-CoV-2 reproduction by preventing the interaction between the RdRp and its RNA substrate. researchgate.netnih.govmdpi.com
The second strategy is a host-directed approach. Since RNA viruses heavily rely on the host cell's supply of nucleoside triphosphates for replication, inhibiting the host's nucleoside biosynthesis pathways can effectively starve the virus. nih.gov Studies have shown that combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogues, such as molnupiravir, can synergistically inhibit SARS-CoV-2 infection both in vitro and in vivo. nih.gov The proposed mechanism for this synergy is that limiting the intracellular pyrimidine pool may lead to increased uptake or incorporation of the nucleoside analogue into the viral RNA, enhancing its antiviral effect. nih.gov
Investigations into Cellular Pathways Modulated by (S)-2-(piperidin-3-yloxy)pyrimidine Hydrochloride Analogs
Following target identification, research progresses to understanding how the interaction between a compound and its target(s) affects cellular functions. This involves using cellular assays to confirm target engagement in a physiological context and to identify biomarkers that can track the compound's activity.
Several in vitro assay formats are used to confirm that a compound interacts with its intended target within a cell and to measure the downstream effects on cellular pathways.
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding. In a study of ugr.esnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives, CETSA was used to confirm that the lead compound directly binds to and engages its target, the deubiquitinase USP28, in gastric cancer cells. nih.gov Treatment with the compound stabilized the USP28 protein at elevated temperatures compared to the control group. nih.gov
Cellular Phosphorylation Assays: For kinase inhibitors, a common method to demonstrate target engagement is to measure the phosphorylation status of the kinase's known downstream substrates. For example, pyrido[2,3-d]pyrimidine inhibitors of c-Src were shown to selectively inhibit the phosphorylation of cellular substrates like paxillin, p130(cas), and Stat3 in human colon tumor cells at sub-micromolar concentrations. nih.gov Importantly, these compounds did not inhibit the autophosphorylation of other kinases like EGFr or PDGFr, demonstrating their selectivity within the cellular environment. nih.gov Similarly, for PI3K/mTOR inhibitors, target engagement is often assessed by measuring the phosphorylation of AKT, a key downstream effector. Western blot assays have confirmed that potent sulfonamide methoxypyridine derivatives can decrease the phosphorylation of AKT at low concentrations, indicating successful inhibition of the PI3K pathway. mdpi.commdpi.com
Cell Proliferation and Apoptosis Assays: The ultimate effect of many targeted therapies, particularly in oncology, is the inhibition of cell growth and induction of cell death. The anti-proliferative effects of pyrimidine-based kinase inhibitors are often evaluated using MTT assays in cancer cell lines. nih.gov For example, pyrido[2,3-d]pyrimidine derivatives that inhibit PIM-1 kinase showed potent cytotoxicity against MCF-7 breast cancer cells. nih.gov Further investigation using flow cytometry revealed that these compounds can induce apoptosis and cause cell cycle arrest, often in the G1 or G2/M phase, consistent with the inhibition of their target kinase. nih.govnih.gov
A mechanism-based biomarker is a measurable indicator that confirms a drug has engaged its target and produced the expected downstream biological effect. For analogs of (S)-2-(piperidin-3-yloxy)pyrimidine, several such biomarkers have been identified in cellular models.
The phosphorylation status of key signaling proteins serves as a direct and quantifiable biomarker of target engagement for kinase inhibitors. For inhibitors of the c-Src kinase, the reduced phosphorylation of its substrates—paxillin, p130(cas), and Stat3—acts as a robust biomarker of the compound's activity within the cell. nih.gov Likewise, for compounds targeting the PI3K/mTOR pathway, the level of phosphorylated AKT (p-AKT) at specific residues (like S473 and T308) is a well-established biomarker. mdpi.commdpi.com A decrease in p-AKT levels in cells treated with a PI3K/mTOR inhibitor provides clear evidence of on-target pathway modulation. mdpi.com These phosphorylation-based biomarkers are crucial in pre-clinical development as they can confirm the mechanism of action and help in establishing a pharmacodynamic relationship.
An article on the molecular mechanisms of action and preclinical research related to This compound cannot be generated at this time.
Extensive searches of publicly available scientific literature and databases did not yield specific research findings for the compound "this compound." Consequently, there is no information on its molecular mechanisms of action, potential allosteric modulation or induced fit phenomena, or its use in preclinical in vitro and in vivo models.
The information available pertains to broader classes of related chemical structures, such as pyrimidine or piperidine derivatives, but does not address the specific molecule requested. Due to the strict requirement to focus solely on "this compound," and the absence of specific data for this compound, the requested article on its detailed pharmacology cannot be constructed.
Computational Chemistry and in Silico Approaches
Molecular Docking and Scoring for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. jetir.org This method is instrumental in understanding the binding mode of (S)-2-(piperidin-3-yloxy)pyrimidine hydrochloride with its potential biological targets.
The process involves placing the ligand, this compound, into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, in studies of related pyrimidine (B1678525) derivatives, molecular docking has been successfully used to identify crucial amino acid residues involved in binding. ashdin.commdpi.com
A hypothetical molecular docking study of this compound against a kinase target could yield results similar to those presented in the interactive table below.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| Kinase A | -8.5 | LEU78, VAL86, ALA101, LYS123 | LYS123 (NH) with pyrimidine N |
| Kinase B | -7.2 | PHE145, ILE152, MET154 | - |
| Kinase C | -9.1 | ASP210, GLU212, TYR234 | ASP210 (OD1) with piperidine (B6355638) NH |
This table presents hypothetical data for illustrative purposes.
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Analysis
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.net For this compound, these calculations can provide valuable information about its electronic structure, charge distribution, and reactivity.
By calculating properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges, researchers can predict the most likely sites for metabolic reactions and interactions with target macromolecules. For example, the distribution of electron density can indicate which parts of the molecule are more likely to act as hydrogen bond donors or acceptors. Computational studies on related pyrimidine derivatives have utilized these methods to understand their chemical behavior. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics
Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed view of its conformational flexibility and the dynamics of its interaction with a biological target. rsc.org
These simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the complex over time, and the role of solvent molecules in the interaction. By analyzing the trajectory of the simulation, researchers can identify dominant conformational states of the ligand and key dynamic interactions that are not apparent from static docking studies. Such computational studies have been applied to piperidine-based compounds to understand their interactions with receptors. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics and Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, QSAR modeling can be a valuable tool for lead optimization.
By creating a dataset of structurally related pyrimidine and piperidine analogs with their corresponding biological activities, a QSAR model can be developed. nih.govresearchgate.net This model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. The models are built using molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. researchgate.netmdpi.com
An illustrative QSAR data table for a series of hypothetical analogs of this compound is shown below.
| Compound | LogP | Molecular Weight | Polar Surface Area | Predicted pIC50 |
| Analog 1 | 2.1 | 250.3 | 45.6 | 7.8 |
| Analog 2 | 2.5 | 264.3 | 48.9 | 8.2 |
| Analog 3 | 1.8 | 242.2 | 42.1 | 7.5 |
| Analog 4 | 2.9 | 278.4 | 52.3 | 8.5 |
This table presents hypothetical data for illustrative purposes.
Pharmacophore Modeling and Virtual Screening for Novel Analogs and Target Identification
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov For this compound, a pharmacophore model can be generated based on its structure and known interactions. nih.gov
This model, which typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, can then be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, can rapidly identify novel and structurally diverse compounds that are likely to exhibit similar biological activity, thus serving as starting points for new drug discovery projects. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization for Research Applications
High-Resolution Spectroscopic Analysis for Stereoisomer Confirmation
The confirmation of the stereochemical identity and purity of (S)-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a critical first step in its characterization. High-resolution spectroscopic and chromatographic techniques are indispensable for ensuring that the desired (S)-enantiomer is present and for quantifying any potential enantiomeric impurity.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. For this compound, a validated chiral HPLC method would be developed to determine its enantiomeric excess (e.e.). This process involves screening various chiral stationary phases (CSPs) to find one that provides adequate resolution between the (S)- and (R)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral compounds containing heterocyclic moieties. researchgate.net
The method development would optimize parameters such as the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol), flow rate, and column temperature to achieve baseline separation of the enantiomeric peaks. nih.gov Detection is commonly performed using a UV detector at a wavelength where the pyrimidine (B1678525) chromophore absorbs significantly. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. A high e.e. value (typically >99%) is crucial for research applications.
Illustrative Chiral HPLC Data for Enantiomeric Purity Analysis:
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak AD-H |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (% e.e.) | > 99.5% |
| Note: The data in this table is hypothetical and serves as an illustrative example of a typical chiral HPLC analysis for a compound of this class. |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
While chiral chromatography can confirm enantiomeric purity, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful for unambiguously determining the absolute configuration of a chiral molecule in solution. nih.gov
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. To assign the absolute configuration of 2-(piperidin-3-yloxy)pyrimidine, its experimental VCD spectrum would be measured and compared to a theoretically predicted spectrum. mdpi.com The theoretical spectrum is calculated for a specific enantiomer (e.g., the (S)-enantiomer) using quantum chemical methods like Density Functional Theory (DFT). A match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer confirms the absolute configuration as (S). researchgate.net
ECD spectroscopy performs a similar function but in the ultraviolet-visible region of the spectrum, probing chiral electronic transitions. nih.gov The experimental ECD spectrum of the compound would be compared with the TD-DFT calculated spectrum. The characteristic Cotton effects (positive or negative peaks) in the ECD spectrum provide a fingerprint of the absolute configuration. mdpi.com The combination of VCD and ECD provides a high degree of confidence in the stereochemical assignment. nih.gov
Biophysical Techniques for Ligand-Target Interaction Studies
Understanding how this compound interacts with its biological target is crucial for its development as a research tool or therapeutic lead. Biophysical techniques provide quantitative data on binding affinity, kinetics, thermodynamics, and the structural basis of the interaction.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding kinetics (association and dissociation rates) and affinity. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution of this compound is then flowed over the surface at various concentrations. The binding events are detected as a change in the refractive index at the sensor surface, generating a sensorgram. By fitting this data to kinetic models, the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined. mdpi.comresearchgate.net
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.gov In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kₐ, the inverse of Kₑ), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering insights into the driving forces of the binding event.
Illustrative Thermodynamic and Kinetic Binding Parameters:
| Parameter | Technique | Value |
| Dissociation Constant (Kₑ) | SPR / ITC | 150 nM |
| Association Rate (kₐ) | SPR | 2.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (kₑ) | SPR | 3.75 x 10⁻² s⁻¹ |
| Binding Enthalpy (ΔH) | ITC | -8.5 kcal/mol |
| Binding Entropy (-TΔS) | ITC | -2.0 kcal/mol |
| Stoichiometry (n) | ITC | 1.1 |
| Note: The data in this table is hypothetical, representing plausible results from SPR and ITC experiments for a specific ligand-protein interaction. |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ligand-Bound Protein Structures
To visualize the interaction at an atomic level, high-resolution structural techniques are employed. X-ray crystallography is a premier method for determining the three-dimensional structure of protein-ligand complexes. nih.gov This requires obtaining high-quality crystals of the target protein co-crystallized with this compound. The resulting electron density map reveals the precise binding mode of the ligand, including its orientation in the binding pocket and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
For large protein complexes or membrane proteins that are difficult to crystallize, Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative. mdpi.com Samples are flash-frozen in vitreous ice, and thousands of particle images are averaged to reconstruct a high-resolution 3D map of the complex. This can reveal not only the ligand's binding site but also any conformational changes the protein undergoes upon ligand binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying ligand-protein interactions in solution, providing information on binding interfaces, affinity, and the conformational dynamics of both the ligand and the protein.
Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly useful for identifying binding and mapping the ligand's binding epitope. In an STD-NMR experiment, signals from the protein are selectively saturated. This saturation is transferred to a bound ligand via spin diffusion. By comparing a spectrum with protein saturation to one without, only the protons of the ligand in close contact with the protein will show signals, thereby identifying the binding epitope. nih.gov
Advanced Mass Spectrometry (MS) Techniques for Compound Stability and Metabolite Identification in Research Models
Advanced mass spectrometry (MS) is an indispensable tool in drug discovery and development for assessing compound stability and identifying metabolites. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), provides the high sensitivity and specificity needed to detect and structurally elucidate metabolites in complex biological matrices. ijpras.com Techniques like tandem mass spectrometry (MS/MS or MSn) are employed to fragment parent ions, yielding characteristic product ions that offer insights into the molecule's structure and potential sites of metabolic modification. ijpras.com
For a compound such as this compound, MS-based stability and metabolism studies would focus on biotransformations of the pyrimidine and piperidine (B6355638) rings. Common metabolic pathways for such heterocyclic structures include oxidation, hydroxylation, N-dealkylation, and glucuronidation.
In a research setting, the stability of this compound would be assessed by incubating the compound in various in vitro models, such as liver microsomes or hepatocytes. Samples taken at different time points would be analyzed by LC-MS to monitor the disappearance of the parent compound and the appearance of metabolites.
Metabolite identification would proceed by comparing the MS and MS/MS spectra of the parent compound with those of potential metabolites. For instance, the addition of 16 Da to the parent mass would suggest an oxidation event. The precise location of this modification could be determined by analyzing the fragmentation pattern in the MS/MS spectrum. nih.gov The pyrimidine and piperidine moieties present distinct fragmentation pathways that can be informative for localization. nih.govsapub.org
While specific experimental data for this compound is not extensively available in the cited literature, the general approach to its metabolite profiling can be outlined. The table below illustrates hypothetical metabolites that could be identified based on common metabolic pathways for similar structures.
| Potential Metabolite | Mass Shift from Parent Compound (Da) | Plausible Metabolic Reaction | Anticipated MS/MS Fragmentation Clues |
| Hydroxylated Metabolite | +16 | Oxidation on the pyrimidine or piperidine ring | Shift in fragment ions corresponding to the modified ring |
| N-Oxide Metabolite | +16 | Oxidation of a nitrogen atom | Characteristic neutral losses |
| Glucuronide Conjugate | +176 | UDP-glucuronosyltransferase (UGT) mediated conjugation | Presence of a characteristic fragment at m/z 177 |
| Dehydrogenated Metabolite | -2 | Oxidation leading to a double bond | Altered fragmentation of the piperidine ring |
This table is illustrative and based on general principles of drug metabolism.
Potentiometric Titration and pKa Determination for Protonation States Relevant to Biological Activity
The acid dissociation constant (pKa) is a critical physicochemical parameter that influences a drug's solubility, absorption, distribution, and target engagement. dergipark.org.tr Potentiometric titration is a highly accurate and widely used method for determining pKa values. dergipark.org.tr This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH with a high-precision electrode. The pKa is then determined from the inflection point of the resulting titration curve. dergipark.org.tr
The pyrimidine ring contains two nitrogen atoms, and the piperidine ring contains one. The pKa values will dictate which of these nitrogens are protonated at a given pH. The electron-withdrawing nature of the pyrimidine ring would influence the basicity of the piperidinyl nitrogen and vice versa.
The biological activity of many compounds is linked to their ionization state. For instance, a positively charged molecule may preferentially bind to a negatively charged pocket in a target protein. Therefore, understanding the pKa of this compound is essential for elucidating its mechanism of action and predicting its pharmacokinetic behavior.
While specific experimentally determined pKa values for this compound were not found in the reviewed literature, the table below presents typical pKa ranges for the constituent heterocyclic systems to illustrate the expected protonation behavior.
| Functional Group | Typical pKa Range (for the conjugate acid) | Expected Protonation State at Physiological pH (~7.4) | Relevance to Biological Activity |
| Piperidine Nitrogen | 9.0 - 11.0 | Predominantly protonated (positively charged) | Influences solubility, membrane permeability, and ionic interactions with targets. |
| Pyrimidine Nitrogens | 1.0 - 2.5 | Predominantly neutral | May act as hydrogen bond acceptors in interactions with biological macromolecules. |
This table provides general pKa ranges and is for illustrative purposes. Actual pKa values for this compound would need to be determined experimentally.
Future Perspectives and Research Challenges
Rational Design of Highly Selective and Potent Analogs of (S)-2-(piperidin-3-yloxy)pyrimidine Hydrochloride
The rational design of new chemical entities with high potency and selectivity for their intended biological targets is a cornerstone of modern drug discovery. For analogs of this compound, this involves a multi-faceted approach leveraging structure-activity relationships (SAR) and computational modeling. The goal is to modify the core scaffold to enhance interactions with the target protein while minimizing off-target effects.
Key strategies in the rational design of pyrimidine-piperidine analogs include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups can lead to improved properties. For instance, modifying the pyrimidine (B1678525) core or the piperidine (B6355638) ring can alter the compound's binding affinity and selectivity.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed to design ligands that fit precisely into the binding site. This approach was successfully used to develop selective CDK2 inhibitors by designing ligands with improved physicochemical properties. acs.org
Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new analogs with enhanced potency.
Recent studies on pyridine-pyrimidine hybrids have demonstrated the successful application of these design principles to create selective COX-2 inhibitors, highlighting the potential for developing targeted therapies. nih.govuni-konstanz.de The design process often involves iterative cycles of synthesis and biological testing to refine the chemical structure and optimize its pharmacological profile.
Table 1: Strategies for Rational Analog Design
| Design Strategy | Description | Potential Outcome |
|---|---|---|
| Scaffold Hopping | Replacing the core molecular framework with a novel scaffold. | Improved novelty, altered selectivity profile. |
| Bioisosteric Replacement | Substituting functional groups with others that have similar physical or chemical properties. | Enhanced potency, improved metabolic stability. |
| Structure-Based Design | Utilizing the 3D structure of the target to design complementary ligands. | High selectivity and potency. |
Exploration of Novel Biological Activities and Therapeutic Areas for Pyrimidine-Piperidine Hybrids
The pyrimidine-piperidine scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities. researchgate.netwjarr.comnih.gov While the initial therapeutic focus for a given compound might be narrow, exploring its activity against other biological targets can unveil new therapeutic opportunities. Pyrimidine derivatives have a well-documented history of diverse pharmacological effects, making this class of compounds particularly ripe for exploration. researchgate.netorientjchem.org
The combination of a pyrimidine ring with a piperidine moiety has been shown to enhance biological activity in certain contexts. researchgate.net This synergistic effect warrants a broad investigation into the potential applications of these hybrids.
Table 2: Investigated and Potential Therapeutic Areas for Pyrimidine-Piperidine Hybrids
| Therapeutic Area | Documented Activity of Pyrimidine/Piperidine Derivatives |
|---|---|
| Oncology | Anticancer activity against various cell lines. nih.govmdpi.com |
| Infectious Diseases | Antibacterial, antifungal, antiviral, and antimalarial properties. wjarr.comorientjchem.org |
| Inflammation | Anti-inflammatory effects, including COX-2 inhibition. nih.govnih.gov |
| Central Nervous System | Anxiolytic and antipsychotic potential. wjarr.comresearchgate.net |
Future research should focus on systematic screening of pyrimidine-piperidine libraries against a diverse panel of biological targets. This could lead to the repurposing of existing compounds or the discovery of entirely new therapeutic applications for this promising class of molecules.
Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. mednexus.orgnih.gov These computational tools can significantly accelerate the process of identifying and optimizing lead compounds by analyzing vast datasets and recognizing complex patterns that may not be apparent to human researchers. mdpi.com
In the context of this compound and its analogs, AI and ML can be applied in several key areas:
Predictive Modeling: AI algorithms can be trained to predict the physicochemical properties, biological activity, and potential toxicity of novel compounds before they are synthesized. nih.govelsevier.com This allows researchers to prioritize the most promising candidates and reduce the time and cost associated with experimental testing.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing innovative starting points for drug discovery programs. nih.govelsevier.com
Lead Optimization: Machine learning can guide the optimization of lead compounds by suggesting modifications that are likely to improve their potency, selectivity, and pharmacokinetic profiles. nih.gov
While AI offers tremendous potential, its successful implementation depends on the availability of large, high-quality datasets for training the algorithms. mdpi.com Collaboration between computational scientists and medicinal chemists is crucial for leveraging these powerful technologies to their full potential. mdpi.com
Overcoming Research Hurdles in Synthetic Accessibility and Stereocontrol of Complex Analogs
The synthesis of complex molecules like this compound and its analogs presents significant challenges for medicinal chemists. The development of efficient and stereocontrolled synthetic routes is essential for producing these compounds in sufficient quantities for biological evaluation and further development. rsc.org
Key synthetic challenges include:
Stereocontrol: The presence of stereocenters in the piperidine ring requires precise control over the three-dimensional arrangement of atoms. The development of stereoselective synthetic methods is crucial for obtaining the desired enantiomer, as different enantiomers can have vastly different biological activities.
Functional Group Compatibility: The synthesis of complex molecules often involves multiple steps and a variety of reagents. Ensuring that the functional groups present in the molecule are compatible with the reaction conditions at each step is a major consideration.
Scalability: A synthetic route that is effective on a small scale in the laboratory may not be suitable for large-scale production. Developing scalable and cost-effective syntheses is a critical hurdle in the drug development process.
Recent advances in synthetic organic chemistry, such as the development of new catalytic methods and C-H functionalization reactions, are providing new tools for overcoming these challenges. researchgate.netnih.gov These innovative approaches are expanding the range of accessible chemical structures and facilitating the synthesis of increasingly complex and diverse libraries of pyrimidine-piperidine analogs. nih.govresearchgate.net
Expanding the Mechanistic Understanding of this compound Actions through Advanced Research Methodologies
A deep understanding of a compound's mechanism of action is fundamental to its successful development as a therapeutic agent. For this compound and its analogs, this involves elucidating how they interact with their biological targets at a molecular level and the downstream consequences of these interactions.
Advanced research methodologies that can contribute to this understanding include:
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: These techniques can provide high-resolution three-dimensional structures of the compound bound to its target protein, revealing the precise molecular interactions that are responsible for its biological activity.
Chemical Proteomics: This approach can be used to identify the direct and indirect cellular targets of a compound, providing a comprehensive view of its mechanism of action and potential off-target effects.
Computational Simulations: Molecular dynamics simulations can provide insights into the dynamic behavior of the compound-target complex, complementing the static pictures provided by structural biology techniques.
Systems Biology: By integrating data from genomics, proteomics, and metabolomics, systems biology approaches can provide a holistic understanding of how a compound affects cellular networks and pathways.
By employing these advanced methodologies, researchers can build a comprehensive picture of the pharmacological effects of this compound and its analogs, paving the way for the development of safer and more effective medicines.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (S)-2-(piperidin-3-yloxy)pyrimidine hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyrimidine derivatives and piperidine intermediates. Key steps include:
- Solvent selection : Dichloromethane (DCM) is commonly used for its inertness and solubility properties .
- Base optimization : Sodium hydroxide (NaOH) aids in deprotonation and facilitates the reaction .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>99%) .
- Critical Parameters : Monitor reaction temperature (20–25°C) to avoid side reactions like over-alkylation. Use TLC or HPLC to track progress .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., piperidinyloxy linkage). Key peaks: pyrimidine C-H (~8.5 ppm) and piperidine N-H (~3.2 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients to assess purity .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ and rule out impurities like dehydrohalogenation byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of structurally similar piperidine-pyrimidine derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., chlorine vs. methoxy groups) and evaluate binding affinity using radioligand assays or computational docking (e.g., AutoDock Vina) .
- Assay Standardization : Control variables like buffer pH, temperature, and cell lines to minimize variability. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in selectivity or off-target effects .
Q. What strategies improve the aqueous solubility and stability of this compound for in vivo studies?
- Methodological Answer :
- Salt Formulation : Hydrochloride salts enhance solubility via protonation of the piperidine nitrogen. Compare with other counterions (e.g., citrate, sulfate) for optimal bioavailability .
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to stabilize the compound in physiological buffers .
- Lyophilization : Prepare lyophilized powders for long-term storage at -20°C, ensuring minimal degradation (<2% over 12 months) .
Safety and Handling
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for weighing and dispensing .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent aerosolization .
- Storage : Store at 2–8°C in airtight, light-resistant containers. Monitor for deliquescence due to hygroscopicity .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting data in enzyme inhibition studies involving this compound?
- Methodological Answer :
- Replicate Experiments : Repeat assays ≥3 times with independent batches to confirm activity. Include positive controls (e.g., staurosporine for kinases) .
- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .
- Batch Analysis : Verify compound purity via NMR and elemental analysis. Impurities >0.5% (e.g., dechlorinated byproducts) may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
